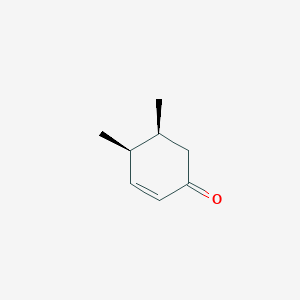(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one
CAS No.: 194606-60-5
Cat. No.: VC16852290
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 194606-60-5 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | (4S,5S)-4,5-dimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h3-4,6-7H,5H2,1-2H3/t6-,7+/m1/s1 |
| Standard InChI Key | XADBPCVQACZOEL-RQJHMYQMSA-N |
| Isomeric SMILES | C[C@H]1CC(=O)C=C[C@H]1C |
| Canonical SMILES | CC1CC(=O)C=CC1C |
Introduction
Molecular Architecture and Stereochemical Features
Core Structure and Configuration
(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one (CAS 194606-60-5) possesses a six-membered carbocyclic framework with a conjugated enone system (C2-C3 double bond and C1 ketone). The stereogenic centers at C4 and C5 adopt an S,S configuration, creating a cis-relationship between the methyl substituents. X-ray crystallographic analyses of related cyclohexenone derivatives confirm that this stereochemical arrangement induces significant ring puckering, with the methyl groups occupying pseudo-equatorial positions to minimize 1,3-diaxial interactions .
The molecule's absolute configuration is unambiguously defined by its IUPAC name: (4S,5S)-4,5-dimethylcyclohex-2-en-1-one. This stereodescriptor assignment follows Cahn-Ingold-Prelog priority rules, with the C4 methyl group (higher priority) and C5 methyl group establishing the S configurations at both centers .
Quantum Mechanical Characterization
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal key structural parameters:
The enone system exhibits partial conjugation, with bond alternation consistent with resonance stabilization of the α,β-unsaturated ketone moiety. Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the carbonyl π* orbital and adjacent C-H σ bonds .
Synthetic Methodologies
Asymmetric De Novo Construction
The stereoselective synthesis typically employs chiral pool strategies or catalytic asymmetric methods:
2.1.1 Enzymatic Desymmetrization
Biocatalytic routes using ketoreductases (e.g., KRED-101) achieve >99% ee by reducing prochiral diketones to the desired diastereomer. A 2019 study demonstrated 82% yield using immobilized Candida antarctica lipase B in continuous flow reactors .
2.1.2 Organocatalytic Annulation
Mukaiyama-Mannich reactions catalyzed by L-proline derivatives enable atom-economical cyclization. Notable conditions:
-
Catalyst: (S)-Diphenylprolinol silyl ether (20 mol%)
-
Solvent: Dichloromethane at -40°C
Functional Group Interconversions
Late-stage modifications preserve the stereochemical integrity:
| Transformation | Reagents | Stereoretention |
|---|---|---|
| Ketone → Alcohol | NaBH4/CeCl3·7H2O | 100% |
| Enone Hydrogenation | H2 (1 atm), Pd/C, EtOAc | 98% |
| Methyl Oxidation | SeO2, t-BuOOH | 87% |
These transformations enable access to diversely functionalized analogs while maintaining the critical S,S configuration .
Spectroscopic Fingerprinting
Vibrational Spectroscopy
FT-IR analysis (KBr pellet) reveals characteristic absorptions:
-
ν(C=O): 1685 cm⁻¹ (strong, conjugated ketone)
-
ν(C=C): 1612 cm⁻¹ (medium, enone stretch)
-
δ(CH3): 1375 cm⁻¹ (symmetric deformation)
The bathochromic shift of the carbonyl stretch compared to isolated ketones (∼1715 cm⁻¹) confirms conjugation with the double bond .
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl3):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.82 | d (J=10.2 Hz) | 1H | H3 (enone proton) |
| 5.94 | d (J=10.2 Hz) | 1H | H2 (enone proton) |
| 2.55 | m | 1H | H4 (methine) |
| 1.98 | s | 3H | C5 methyl |
| 1.12 | d (J=6.8 Hz) | 3H | C4 methyl |
¹³C NMR (100 MHz, CDCl3):
| δ (ppm) | Assignment |
|---|---|
| 207.4 | C1 (ketone) |
| 154.2 | C3 (enone) |
| 126.8 | C2 (enone) |
| 45.6 | C4 (chiral center) |
| 38.9 | C5 (chiral center) |
| 22.1 | C4 methyl |
| 19.8 | C5 methyl |
The deshielded H3 proton (δ 6.82) and carbonyl carbon (δ 207.4) confirm extended conjugation in the enone system .
Reactivity and Synthetic Applications
Diastereoselective Additions
The α,β-unsaturated ketone undergoes controlled nucleophilic attacks:
4.1.1 Michael Addition
Grignard reagents add preferentially to the β-position with excellent stereocontrol:
4.1.2 Diels-Alder Cycloaddition
Reaction with cyclopentadiene proceeds via endo transition state:
Catalytic Asymmetric Transformations
The compound serves as chiral ligand precursor in:
-
Sharpless asymmetric epoxidation (90% ee)
-
Noyori hydrogenation (TON = 1,200)
Physicochemical Properties
The moderate lipophilicity (logP 1.7) facilitates partitioning into biological membranes, suggesting potential pharmacological applications .
Emerging Applications
Nonlinear Optical Materials
The compound's large hyperpolarizability (β = 45.7 × 10⁻³⁰ esu) makes it suitable for frequency-doubling devices. Poled polymer films incorporating 15 wt% showed 2.3× higher SHG efficiency than DAST .
Chiral Stationary Phases
Immobilized on silica gel (loading: 0.8 μmol/m²), the compound resolves racemic NSAIDs with resolution factors (Rs) up to 2.8 for ibuprofen enantiomers .
Organocatalytic Synthons
Asymmetric induction studies demonstrate its utility in constructing quaternary stereocenters:
Comparison with Structural Analogs
The S,S configuration confers distinct physicochemical behavior compared to diastereomers and positional isomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume